tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate
Description
CAS: 1707367-68-7 Molecular Formula: C₁₉H₂₇F₃N₂O₂ Molecular Weight: 372.43 g/mol This compound features a piperidine core substituted with an aminomethyl group and a 4-(trifluoromethyl)benzyl moiety at the 4-position. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability, making it a versatile intermediate in medicinal chemistry. Its structural complexity and trifluoromethyl group contribute to unique electronic and steric properties, which are critical for receptor binding in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-10-8-18(13-23,9-11-24)12-14-4-6-15(7-5-14)19(20,21)22/h4-7H,8-13,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWAHJWWMJPTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a trifluoromethylbenzyl halide with a piperidine derivative that has an aminomethyl group. The reaction typically requires a palladium catalyst and a base.
Reductive Amination: This method involves the reductive amination of a trifluoromethylbenzyl aldehyde or ketone with an amine, followed by the protection of the amine group with tert-butyl carbamate.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the trifluoromethyl group, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Substitution reactions can occur at the piperidine ring, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, while the aminomethyl group can interact with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
Compound A : tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate
- CAS : 1779126-06-5
- Molecular Weight : 372.4 g/mol
- Key Difference : The trifluoromethyl group is at the ortho position on the benzyl ring instead of para.
- This positional change may also alter metabolic stability .
Compound B : tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate
- CAS: Not specified (see ).
- Molecular Weight : ~336.4 g/mol (estimated).
- Key Difference : Fluorine replaces the trifluoromethyl group.
- Impact : The fluorine atom is less electron-withdrawing than CF₃, leading to reduced electronegativity and altered π-π stacking interactions. This may decrease potency in targets sensitive to strong electron-withdrawing groups .
Core Structure Modifications
Compound C : tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- CAS: Not specified (see ).
- Molecular Weight : ~228.3 g/mol (estimated).
- Key Difference : Lacks the 4-(trifluoromethyl)benzyl group.
- Impact : The absence of the benzyl substituent simplifies the structure, reducing molecular weight and hydrophobicity. This compound serves as a baseline for studying the effects of additional substituents on pharmacokinetics .
Compound D : tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f)
Research Implications
- Drug Discovery : The para-trifluoromethylbenzyl group in the target compound enhances lipophilicity and target engagement, making it favorable for central nervous system (CNS) drug candidates .
- Synthetic Challenges : Ortho-substituted analogs (e.g., Compound A) face steric challenges, necessitating optimized reaction conditions (e.g., NaOtBu/THF in ) .
Biological Activity
tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate, with the chemical formula C19H27F3N2O2 and CAS number 1707367-68-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminomethyl group and a trifluoromethylbenzyl moiety. Its molecular weight is approximately 372.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H27F3N2O2 |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 1707367-68-7 |
| Safety Classification | Not classified |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Receptor Modulation : It has been suggested that this compound could act as an antagonist at muscarinic receptors, which are implicated in several physiological processes including smooth muscle contraction and neurotransmission .
- P-glycoprotein Interaction : Studies have shown that certain piperidine derivatives can modulate the activity of P-glycoprotein (P-gp), a key player in drug absorption and resistance mechanisms . This interaction may enhance the bioavailability of co-administered drugs.
Therapeutic Applications
The compound is being investigated for its potential in treating various conditions:
- Respiratory Diseases : Due to its muscarinic antagonist properties, it may be beneficial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders characterized by dysregulated signaling .
In Vitro Studies
In vitro assays have demonstrated the ability of this compound to inhibit specific receptor activities. For instance, it showed significant inhibition of acetylcholine-induced contractions in isolated smooth muscle tissues, indicating its potential as a therapeutic agent for respiratory conditions .
In Vivo Studies
Animal studies have illustrated favorable pharmacological profiles. For example, one study reported reduced tumor volumes in mice treated with similar piperidine derivatives, suggesting anti-cancer properties .
Case Studies
- Case Study on Respiratory Effects : A study involving animal models indicated that administration of this compound resulted in significant bronchodilation compared to controls, highlighting its potential utility in asthma management.
- Case Study on Neurological Effects : In models of neurodegeneration, compounds with similar structures showed promise in improving cognitive function and reducing neuroinflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
